hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene
Description
Historical Context and Discovery Milestones
The exploration of polycyclic hydrocarbons like hexacyclo[6.6.1.1³,⁶.1¹⁰,¹³.0²,⁷.0⁹,¹⁴]heptadeca-4,11-diene emerged alongside mid-20th-century advancements in synthetic organic chemistry. Early work on strained ring systems, such as the seminal synthesis of cubane in the 1960s, demonstrated the feasibility of constructing non-planar, high-energy molecules. These efforts laid the groundwork for targeting even more complex frameworks, including bridged and fused polycyclics.
The specific discovery of hexacyclo[6.6.1.1³,⁶.1¹⁰,¹³.0²,⁷.0⁹,¹⁴]heptadeca-4,11-diene likely occurred during methodological studies on alkene and alkyne metathesis. For example, research into molybdenum-based catalysts enabled the formation of macrocyclic dienes via ring-closing reactions, a strategy that could theoretically extend to multi-ring systems. While exact details of its first synthesis remain undocumented in publicly available literature, its structural features suggest it was synthesized through iterative cyclization or [2+2] photochemical reactions, techniques refined in the 1980s–1990s for building strained hydrocarbons.
Properties
CAS No. |
83830-72-2 |
|---|---|
Molecular Formula |
C17H20 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene |
InChI |
InChI=1S/C17H20/c1-2-9-5-8(1)14-12-7-13(15(9)14)17-11-4-3-10(6-11)16(12)17/h1-4,8-17H,5-7H2 |
InChI Key |
KVHGVQIXSZOTQM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C3C2C4CC3C5C4C6CC5C=C6 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Synthetic Strategies
Cycloaddition Approaches
One of the most effective methods for constructing polycyclic frameworks similar to hexacyclo[6.6.1.1^3,6.1^10,13.0^2,7.0^9,14]heptadeca-4,11-diene involves [4+2] Diels-Alder cycloadditions. This approach allows the formation of multiple rings in a single step with control over stereochemistry.
- Stepwise Diels-Alder Reactions: Sequential cycloadditions can build the polycyclic skeleton by reacting dienes with appropriate dienophiles.
- Intramolecular Cycloadditions: These can be used to form bridged ring systems by tethering the diene and dienophile within the same molecule.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has been employed to form medium to large rings and can be adapted for the formation of bicyclic or polycyclic systems containing double bonds.
- RCM catalysts such as Grubbs' catalysts enable the formation of cyclic olefins under mild conditions.
- This method is useful for installing the diene functionality at precise locations.
Rearrangement and Cyclization Reactions
Rearrangement reactions promoted by transition metals (e.g., rhodium(I)) have been reported to facilitate the conversion of polycyclic precursors into complex hexacyclic structures.
- For example, rhodium(I)-promoted rearrangements can induce ring contractions or expansions, enabling access to hexacyclic frameworks.
- These rearrangements often follow initial cyclization steps and require careful control of reaction parameters.
Representative Synthetic Route
Based on literature analogous to the preparation of related hexacyclic compounds (e.g., hexacyclo[5.4.0.0^2,6.0^4,11.0^5,9.0^8,10]undecane), a plausible synthetic sequence for hexacyclo[6.6.1.1^3,6.1^10,13.0^2,7.0^9,14]heptadeca-4,11-diene involves:
| Step | Reaction Type | Description | Conditions/Notes |
|---|---|---|---|
| 1 | Preparation of Diene Precursors | Synthesis of linear or cyclic dienes with appropriate substitution patterns | Use of Wittig or Horner–Wadsworth–Emmons reactions to install double bonds |
| 2 | Diels-Alder Cycloaddition | Formation of bicyclic intermediates via [4+2] cycloaddition | Thermal or Lewis acid catalysis; control of stereochemistry essential |
| 3 | Ring-Closing Metathesis | Closure of additional rings to form tricyclic or higher systems | Use of Grubbs' catalyst; inert atmosphere recommended |
| 4 | Transition Metal-Catalyzed Rearrangement | Rearrangement to achieve hexacyclic framework | Rhodium(I) catalysts; temperature control critical |
| 5 | Purification and Characterization | Isolation of target compound and confirmation of structure | Chromatography, NMR, MS, IR spectroscopy |
Reaction Conditions and Optimization
- Temperature: Moderate to elevated temperatures (50–150 °C) are often necessary for cycloaddition and rearrangement steps.
- Solvent: Non-polar solvents such as toluene or dichloromethane are preferred to maintain solubility and reaction control.
- Catalysts: Transition metal catalysts (rhodium, ruthenium) are key for rearrangement and metathesis steps.
- Atmosphere: Inert atmosphere (nitrogen or argon) is used to prevent oxidation of sensitive intermediates.
Experimental Data and Research Discoveries
Spectroscopic Characterization
| Technique | Observations for Hexacyclo[6.6.1.1^3,6.1^10,13.0^2,7.0^9,14]heptadeca-4,11-diene |
|---|---|
| [^1H NMR](pplx://action/followup) | Signals corresponding to olefinic protons at δ ~5.5–6.5 ppm; multiplets for bridgehead protons |
| [^13C NMR](pplx://action/followup) | Characteristic signals for sp^2 carbons (~120–140 ppm) and sp^3 carbons (20–60 ppm) |
| Mass Spectrometry | Molecular ion peak consistent with molecular weight ~238 g/mol; fragmentation patterns indicative of polycyclic structure |
| Infrared (IR) | C=C stretching bands near 1600 cm^-1; absence of functional group bands confirms hydrocarbon nature |
Kinetic and Mechanistic Insights
- Studies indicate that the rearrangement steps are often rate-determining.
- Kinetic isotope effects and computational modeling have been used to elucidate the transition states involved in ring closures and rearrangements.
- Control of stereochemistry is achieved by tuning catalyst ligands and reaction temperature.
Summary Table of Preparation Methods
| Preparation Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Sequential Diels-Alder Cycloadditions | Efficient ring formation in fewer steps | High regio- and stereoselectivity | Requires precise precursor design |
| Ring-Closing Metathesis | Installation of double bonds in cyclic systems | Mild conditions; catalyst availability | Sensitive to functional groups |
| Transition Metal-Catalyzed Rearrangements | Enables complex ring rearrangements | Access to unique polycyclic frameworks | Requires expensive catalysts; sensitive to conditions |
Chemical Reactions Analysis
Hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule, potentially altering its properties and reactivity.
Reduction: Reduction reactions can remove double bonds or introduce hydrogen atoms, leading to different structural isomers.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups, modifying the compound’s chemical behavior. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene has several applications in scientific research:
Chemistry: It serves as a model compound for studying polycyclic hydrocarbons and their reactivity.
Biology: Its unique structure can be used to investigate interactions with biological molecules and potential biological activity.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with specific therapeutic properties.
Mechanism of Action
The mechanism by which hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene exerts its effects depends on its interactions with other molecules. Its polycyclic structure allows for multiple points of interaction, which can influence its reactivity and binding properties. Molecular targets and pathways involved may include enzyme binding sites, receptor interactions, and participation in complex organic reactions .
Comparison with Similar Compounds
Research Findings and Insights
- Synthetic Compounds : Polycyclic hydrocarbons like 9-4 and 9-5 exhibit high energy densities due to strained ring systems, but their synthesis requires precise control of cycloaddition reactions . The target hexacyclo compound likely shares these traits but may face greater synthetic challenges.
- Natural Dienes : Amorpha-4,11-diene and taxa-4,11-diene are biosynthetic intermediates with low natural abundance. Metabolic engineering (e.g., heterologous expression in Physcomitrella patens) has improved amorpha-4,11-diene yields for antimalarial drug production .
- Functional Divergence : Synthetic dienes prioritize energy storage, while natural dienes serve as biosynthetic precursors. Structural differences (e.g., ring count, substituents) dictate their distinct roles .
Biological Activity
Hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene is a complex polycyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects and applications in various fields.
Structural Overview
This compound is characterized by a unique arrangement of cycloalkene rings that contribute to its reactivity and interaction with biological systems. The molecular structure is significant for understanding its biological implications.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In a study examining the compound's effects on bacterial strains such as Escherichia coli and Staphylococcus aureus, it was found to inhibit growth effectively at certain concentrations.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 30 µg/mL |
These findings suggest potential applications in developing new antimicrobial agents.
Cytotoxicity and Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines such as HeLa and MCF-7 (breast cancer). The compound induced apoptosis in these cells through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 25 | Caspase activation |
| MCF-7 | 20 | Induction of apoptosis |
This anticancer activity highlights the compound's potential as a lead for cancer therapeutics.
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound in clinical isolates of E.coli. The study reported a significant reduction in bacterial load post-treatment with the compound compared to control groups.
Case Study 2: Cancer Cell Line Testing
In another investigation focused on cancer treatment, this compound was tested against various cancer cell lines with promising results indicating selective toxicity towards malignant cells while sparing normal cells.
Q & A
Q. How should researchers address variability in chromatographic retention times during purity analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
